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  • Product: 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride
  • CAS: 311310-97-1

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride: Synthesis, Properties, and Application

Foreword: The Modern Building Block In the landscape of chemical synthesis and drug discovery, not every compound possesses a storied history akin to penicillin or aspirin. Many critical reagents, intermediates, and buil...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Modern Building Block

In the landscape of chemical synthesis and drug discovery, not every compound possesses a storied history akin to penicillin or aspirin. Many critical reagents, intermediates, and building blocks emerge from the practical necessities of modern research and development. 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride (CAS No. 1357770-43-1) is one such molecule. While a singular "discovery" event for this specific salt is not prominently documented in historical scientific literature, its existence and utility are a testament to the ongoing refinement of synthetic methodologies.

This guide bypasses a traditional historical narrative to focus on the core technical aspects of this compound. We will dissect its structure, provide a logical and field-proven synthetic pathway, and contextualize its application as a valuable scaffold in the synthesis of more complex molecules. This document is designed for the practicing researcher who values mechanistic understanding and practical, reproducible protocols.

Compound Profile and Physicochemical Properties

2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride is a derivative of anthranilic acid, an important molecule first isolated from the indigo dye in the 1840s.[1] The hydrochloride salt form enhances the compound's stability and modifies its solubility profile, making it amenable to various reaction conditions. Its structure features a primary amine and a methyl ester on a benzoic acid backbone, providing multiple reactive handles for synthetic elaboration.

PropertyValue
IUPAC Name 2-Amino-6-(methoxycarbonyl)benzoic acid hydrochloride
CAS Number 1357770-43-1
Molecular Formula C₉H₁₀ClNO₄
Molecular Weight 231.63 g/mol
Appearance Typically an off-white to pale yellow solid
Functional Groups Primary Amine, Methyl Ester, Carboxylic Acid

Retrosynthetic Analysis and Plausible Synthesis

The synthesis of substituted anthranilic acid derivatives often relies on a common and robust strategy: the reduction of a corresponding nitro-aromatic precursor.[2] This approach is advantageous due to the wide availability of nitrated starting materials and the high efficiency of nitro group reduction.

Our proposed synthesis begins with 2-methyl-6-nitrobenzoic acid. The logic is as follows:

  • Esterification: The carboxylic acid is first converted to its methyl ester. This protects the acid group from reacting in subsequent steps and installs the desired methoxycarbonyl functionality.

  • Oxidation: The methyl group is oxidized to a carboxylic acid. This step is strategically placed after esterification to avoid competing reactions.

  • Reduction: The nitro group is selectively reduced to a primary amine. Catalytic hydrogenation is the method of choice for its clean conversion and high yield.

  • Salt Formation: The resulting amino-ester is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow of the proposed synthesis.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation cluster_2 Step 3: Nitro Reduction cluster_3 Step 4: Salt Formation A 2-Methyl-6-nitrobenzoic Acid B Methyl 2-methyl-6-nitrobenzoate A->B Methanol (MeOH), H₂SO₄ (cat.) C 2-(Methoxycarbonyl)-6-nitrobenzoic Acid B->C KMnO₄ or CrO₃ D Methyl 2-amino-6-(carboxy)benzoate C->D H₂, Pd/C Catalyst E 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride D->E HCl in Ether/Dioxane

Caption: Proposed synthetic pathway for 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride.

Detailed Experimental Protocol

This protocol is a representative, self-validating methodology derived from standard procedures in organic synthesis.[3] Researchers should perform their own risk assessments before implementation.

Step 1: Esterification of 2-Methyl-6-nitrobenzoic Acid

  • Suspend 2-methyl-6-nitrobenzoic acid (1.0 eq) in methanol (10 volumes).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (0.1 eq) as a catalyst.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-methyl-6-nitrobenzoate.

Step 2: Oxidation to 2-(Methoxycarbonyl)-6-nitrobenzoic Acid

  • Dissolve the methyl 2-methyl-6-nitrobenzoate (1.0 eq) in a suitable solvent like pyridine or a mixture of acetic anhydride and acetic acid.

  • Cool the solution to 0 °C.

  • Add an oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quench the reaction carefully with an appropriate reagent (e.g., sodium bisulfite for KMnO₄).

  • Acidify the mixture with aqueous HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate to yield 2-(Methoxycarbonyl)-6-nitrobenzoic Acid.

Step 3: Catalytic Hydrogenation (Nitro Reduction)

  • Dissolve the 2-(Methoxycarbonyl)-6-nitrobenzoic Acid (1.0 eq) in methanol or ethyl acetate.

  • Add 5-10 mol% of Palladium on Carbon (Pd/C) catalyst.

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) at a pressure of 1-3 atm.

  • Stir vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-amino-6-(carboxy)benzoate.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude amine from the previous step in a minimal amount of a non-polar solvent like diethyl ether or 1,4-dioxane.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride.

Utility in Drug Discovery and Chemical Synthesis

Anthranilic acid and its derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for a wide range of pharmaceuticals, including anti-inflammatory agents, diuretics, and kinase inhibitors.[4][5] The subject of this guide, 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride, is a classic example of a versatile building block designed for synthetic elaboration.

  • Orthogonally Reactive Sites: The molecule possesses three key functional groups: an amine, an ester, and a carboxylic acid. The amine can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems like quinazolinones.[5] The ester and acid provide sites for amide bond formation, a cornerstone of medicinal chemistry.

  • Scaffold for Library Synthesis: In modern drug discovery, generating libraries of related compounds for high-throughput screening is essential. This compound serves as an excellent starting point. The amine can be reacted with a diverse set of acid chlorides, while the carboxylic acid can be coupled with a library of amines, quickly generating a large matrix of novel chemical entities. This strategy is frequently employed in the discovery of inhibitors for targets like p56(lck) kinase and anti-apoptotic proteins like Bcl-2.[6][7]

  • Precursor to Heterocycles: The ortho-relationship of the amine and the carboxylic acid/ester group is ideal for constructing fused heterocyclic systems, which are common motifs in biologically active molecules. For instance, condensation reactions can lead to the formation of benzothiazole or quinazoline derivatives, structures known for a wide array of pharmacological activities.[8][9]

Conclusion

2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride represents a functional, well-designed chemical intermediate rather than a historical artifact. Its value lies not in a singular moment of discovery but in its versatile application within the rigorous, goal-oriented field of modern synthetic chemistry. The logical and robust synthetic pathway, grounded in fundamental organic reactions, ensures its accessibility. For researchers in drug development and materials science, this compound is a reliable starting point for building molecular complexity and exploring new chemical space. Its utility is a direct result of its strategically placed functional groups, making it a powerful tool in the synthetic chemist's arsenal.

References

  • Chem-Impex. (n.d.). 2-Amino-6-chlorobenzoic acid.
  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methoxybenzoic Acid. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • ResearchGate. (n.d.). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins.
  • ResearchGate. (n.d.). The Chemistry of Anthranilic Acid.
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.
  • ARKIVOC. (2010).
  • Quora. (2013). History of Science: How was methyl anthranilate discovered?.
  • Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors.
  • PrepChem.com. (n.d.). Synthesis of (b) 4-methoxy carbonyl benzoic acid chloride.
  • INCHEM. (n.d.). ANTHRANILATE DERIVATIVES.
  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.
  • ACS Publications. (n.d.). Discovery of Small-Molecule Inhibitors of Bcl-2 through Structure-Based Computer Screening.
  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Substituted Anthranilates in Drug Discovery In the landscape of modern medicinal chemistry, the anthranilate scaffold, a derivative of 2-aminobenzoic acid, represents a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Anthranilates in Drug Discovery

In the landscape of modern medicinal chemistry, the anthranilate scaffold, a derivative of 2-aminobenzoic acid, represents a privileged structure. Its inherent bifunctionality, possessing both a nucleophilic amino group and a carboxylic acid (or its ester), provides a versatile platform for the construction of a diverse array of complex molecular architectures. 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride is a particularly valuable building block within this class. The presence of the methoxycarbonyl group at the 6-position, ortho to the amino group, introduces steric and electronic factors that can be strategically exploited to direct reaction pathways and influence the conformational properties of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the applications and handling of this intermediate for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development. Below is a summary of the key characteristics of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride and its corresponding free base.

PropertyValue (Hydrochloride Salt)Value (Free Base - 2-Amino-6-methoxycarbonylbenzoic acid)Reference
Molecular Formula C₉H₁₀ClNO₄C₉H₉NO₄[1]
Molecular Weight 231.63 g/mol 195.18 g/mol [1]
Appearance White to off-white solidWhite solid[1]
Solubility Soluble in polar solvents like water and methanol.Data not widely available, expected to be soluble in organic solvents.
Melting Point Data not availableData not available
CAS Number 177891-03-9103259-06-9[1]

Safety Considerations: As with any chemical reagent, proper handling procedures should be strictly followed. Based on data for structurally similar compounds, 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride should be handled with care. It may cause skin and eye irritation. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Application: A Building Block for Heterocyclic Scaffolds in Oncology

The primary utility of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride lies in its role as a precursor for the synthesis of complex heterocyclic systems, many of which exhibit significant biological activity. A prominent example is its potential application in the synthesis of kinase inhibitors for cancer therapy. The general reactivity pattern involves the nucleophilic amino group participating in a carbon-nitrogen bond-forming reaction, often with a halogenated heterocycle.

Mechanistic Insight: The Ullmann Condensation and Buchwald-Hartwig Amination

The formation of the crucial C-N bond between the aminobenzoic acid intermediate and a heterocyclic partner is typically achieved through well-established cross-coupling reactions.

  • Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an amine with an aryl halide.[2] While effective, it often requires high temperatures and stoichiometric amounts of copper.[2] Modern variations have improved the reaction conditions with the use of ligands and more soluble copper sources.

  • Buchwald-Hartwig Amination: A more contemporary and versatile approach, this palladium-catalyzed cross-coupling reaction offers milder reaction conditions and a broader substrate scope.[3][4] The choice of palladium precursor, phosphine ligand, and base is critical for optimizing the reaction yield and purity.

The hydrochloride salt of the amino ester can be used directly in these reactions, with the addition of a suitable base to liberate the free amine in situ.

Protocol: Synthesis of a Pyrimidine-Substituted Anthranilate Intermediate via Ullmann-Type Condensation

This protocol details a representative procedure for the N-arylation of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride with 2,4-dichloropyrimidine. This transformation yields a key intermediate that can be further elaborated into a variety of kinase inhibitors.

Materials and Reagents:
  • 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

  • 2,4-Dichloropyrimidine

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

Experimental Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), Copper(I) Iodide (0.1 eq), and anhydrous Potassium Carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, more polar spot will indicate reaction progression.

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired N-arylated product.

Visualizing the Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Amino-6-(methoxycarbonyl)benzoic Acid HCl - 2,4-Dichloropyrimidine - CuI - K₂CO₃ solvent Add Anhydrous DMF reagents->solvent heat Heat to 120-130 °C solvent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Ethyl Acetate/Water Extraction cool->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify product product purify->product Isolated Product

Caption: General workflow for the Ullmann-type condensation.

Logical Relationship: From Intermediate to Kinase Inhibitor Scaffold

The product of the described protocol serves as a versatile intermediate. The remaining chlorine atom on the pyrimidine ring is susceptible to further nucleophilic substitution, allowing for the introduction of various side chains. The ester group can also be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification. This strategic, stepwise functionalization is a cornerstone of modern drug discovery.

G start 2-Amino-6-(methoxycarbonyl)benzoic Acid HCl Amino Group Ester Group intermediate Pyrimidine-Substituted Anthranilate Reactive Chlorine Ester Group start:f0->intermediate Ullmann or Buchwald-Hartwig Coupling final Kinase Inhibitor Scaffold Diverse Side Chains Potential for Amide Coupling intermediate:f0->final Nucleophilic Substitution intermediate:f1->final Hydrolysis & Amidation

Caption: Synthetic pathway from the intermediate to a potential API.

Conclusion

2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds, particularly those containing heterocyclic cores. A solid understanding of its reactivity, particularly in C-N cross-coupling reactions, and adherence to proper handling and purification protocols are essential for its successful application in drug discovery and development. The methodologies outlined in this guide provide a foundation for researchers to leverage the unique properties of this strategic building block in the creation of novel therapeutic agents.

References

  • Wikipedia. Ullmann condensation. [Link]

  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. [Link]

  • PubMed Central (PMC). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. [Link]

  • MDPI. Hybrides of Alkaloid Lappaconitine with Pyrimidine Motif on the Anthranilic Acid Moiety: Design, Synthesis, and Investigation of Antinociceptive Potency. [Link]

  • Arkivoc. Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. [Link]

  • Google Patents.
  • ResearchGate. A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents.
  • PubMed Central (PMC). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. [Link]

  • ResearchGate. Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. [Link]

  • ResearchGate. Design, synthesis, cytotoxicity, and molecular modeling study of 2,4,6-trisubstituted pyrimidines with anthranilate ester moiety. [Link]

  • ResearchGate. Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link]

  • Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]

  • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

  • ResearchGate. Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. [Link]

  • PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • Google Patents. Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • NIH. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

Sources

Application

Application Notes and Protocols for Amide Bond Formation with 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

Introduction: A Versatile Building Block in Medicinal Chemistry 2-Amino-6-(methoxycarbonyl)benzoic acid hydrochloride is a key structural motif and a valuable building block in the synthesis of a wide array of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Amino-6-(methoxycarbonyl)benzoic acid hydrochloride is a key structural motif and a valuable building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[1] Its unique substitution pattern, featuring an amine, a carboxylic acid, and a methyl ester on a benzene ring, offers multiple points for chemical modification, making it an attractive starting material for the generation of diverse compound libraries. The formation of an amide bond is a cornerstone of medicinal chemistry, and the efficient coupling of this reagent with various amines is a critical step in the synthesis of numerous biologically active molecules.[2] This guide provides a comprehensive overview of the principles, protocols, and practical considerations for the successful amide bond formation using 2-Amino-6-(methoxycarbonyl)benzoic acid hydrochloride.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Amino-6-(methoxycarbonyl)benzoic acid hydrochloride is essential for designing robust and reproducible synthetic protocols.

PropertyValue/InformationSource
CAS Number 311310-97-1[3]
Molecular Formula C₉H₁₀ClNO₄[3]
Molecular Weight 231.63 g/mol [3]
Appearance Typically a white to off-white solid.Inferred from related compounds[4]
Solubility Expected to be soluble in polar aprotic solvents like DMF and DMSO. Solubility in other organic solvents such as DCM and THF may be limited and can be improved with the addition of a base. Solubility in aqueous solutions is pH-dependent.Inferred from general knowledge of amine hydrochlorides and benzoic acids[5][6][7][8]
pKa The pKa of the carboxylic acid is estimated to be around 2-3, and the pKa of the anilinium ion is estimated to be around 2-3. These values are influenced by the electron-withdrawing methoxycarbonyl group and the ortho-amino group.Inferred from data for similar compounds[9]

Note on the Hydrochloride Salt: The presence of the hydrochloride salt is a critical consideration. The amine group is protonated, which deactivates it towards unwanted side reactions such as self-condensation. However, this also means that at least two equivalents of a non-nucleophilic base will be required in the coupling reaction: one to neutralize the hydrochloride and another to facilitate the carboxylate activation and coupling.

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid moiety.[10] Direct reaction is generally not feasible due to the low electrophilicity of the carboxyl carbon and the basicity of the amine. Therefore, coupling reagents are employed to convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine nucleophile.

The Role of Coupling Reagents

A variety of coupling reagents are available, each with its own mechanism of action, advantages, and limitations. The choice of coupling reagent can significantly impact the reaction efficiency, yield, and the extent of side reactions like racemization.

  • Carbodiimides (e.g., EDC, DCC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included.[11][12][13] The additive traps the O-acylisourea to form a less reactive but more selective active ester.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, TBTU): These reagents are highly efficient and lead to rapid amide bond formation with low levels of racemization.[11] They react with the carboxylic acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form an active ester.[14] HATU is often preferred for its faster reaction rates and lower propensity for epimerization.[11]

The Critical Role of the Base

The choice and stoichiometry of the base are crucial for a successful coupling reaction, especially when working with an amine hydrochloride salt.

  • Neutralization: The first equivalent of the base is required to neutralize the hydrochloride salt of 2-Amino-6-(methoxycarbonyl)benzoic acid, liberating the free amine.

  • Carboxylate Formation: A second equivalent of the base is necessary to deprotonate the carboxylic acid, forming the carboxylate anion which then reacts with the coupling reagent.

  • Common Bases: Tertiary amines such as DIPEA and triethylamine (TEA) are commonly used as they are non-nucleophilic and do not compete with the primary or secondary amine in the coupling reaction.

Experimental Protocols

The following protocols are provided as detailed, stand-alone guides for researchers. The selection of the protocol will depend on the specific amine to be coupled, available reagents, and the desired scale of the reaction.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust and generally high-yielding method suitable for a wide range of amines.

Materials:

  • 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-6-(methoxycarbonyl)benzoic acid hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Addition of Amine and Base: Add the amine (1.1 eq) to the solution, followed by the slow, dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 10-15 minutes.

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add the HATU solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure amide.

Causality Behind Experimental Choices:

  • Excess Amine and HATU: A slight excess of the amine and coupling reagent is used to ensure complete consumption of the carboxylic acid starting material.

  • DIPEA Stoichiometry: 2.5 equivalents of DIPEA are used to ensure complete neutralization of the hydrochloride, deprotonation of the carboxylic acid, and to facilitate the HATU-mediated activation.

  • Anhydrous Conditions: The use of anhydrous solvent is critical as the activated species are susceptible to hydrolysis, which would lead to the regeneration of the starting carboxylic acid and reduced yield.[15]

  • Aqueous Work-up: The washing steps are designed to remove unreacted starting materials, coupling agent byproducts, and the base. The sodium bicarbonate wash removes any remaining acidic components.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a cost-effective alternative to uronium-based coupling reagents and is particularly useful for large-scale synthesis.

Materials:

  • 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

  • Amine (primary or secondary)

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DCM (Dichloromethane) or DMF

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 2-Amino-6-(methoxycarbonyl)benzoic acid hydrochloride (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolution and Base Addition: Add anhydrous DCM or DMF and stir to dissolve. Cool the mixture to 0 °C in an ice bath and slowly add DIPEA (2.5 eq).

  • Activation and Coupling: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • EDC and HOBt: The combination of EDC and HOBt is a classic and reliable method for amide bond formation. HOBt acts as an additive to form a more stable active ester, which reduces the risk of racemization and the formation of N-acylurea byproduct.[12]

  • Low-Temperature Addition: Adding the EDC at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.

  • Acidic and Basic Washes: The acidic wash removes the excess DIPEA and any unreacted amine. The basic wash removes the HOBt and any unreacted carboxylic acid.

Potential Challenges and Troubleshooting

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under strongly basic or acidic conditions, especially with prolonged reaction times or elevated temperatures.[1][16] It is advisable to use mild bases like DIPEA and to avoid harsh work-up conditions if the ester functionality is to be preserved.

  • Low Yields: If low yields are observed, ensure that all reagents and solvents are anhydrous. The stoichiometry of the base is also critical; insufficient base will result in incomplete reaction. Increasing the amount of coupling reagent and amine may also improve the yield.

  • Purification Difficulties: The byproducts of the coupling reaction (e.g., dicyclohexylurea if DCC is used, or the byproducts of HATU and EDC) can sometimes co-elute with the desired product. Careful selection of the chromatographic conditions or considering a different coupling reagent might be necessary. Recrystallization is often an effective purification method for crystalline amide products.

Safety and Handling

  • 2-Amino-6-(methoxycarbonyl)benzoic acid hydrochloride and its related compounds may cause skin and eye irritation.[17]

  • Coupling reagents such as HATU and EDC are hazardous and should be handled with care in a well-ventilated fume hood.[14]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

  • Consult the Safety Data Sheet (SDS) for each reagent before use for detailed safety information.

Visualization of Key Processes

General Amide Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Work-up & Purification Carboxylic Acid HCl 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride Reaction Stir at RT Carboxylic Acid HCl->Reaction Amine Amine Amine->Reaction Base DIPEA (2.5 eq) Base->Reaction Solvent Anhydrous DMF/DCM Solvent->Reaction Coupling Reagent HATU or EDC/HOBt Coupling Reagent->Reaction Extraction Extraction Reaction->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Chromatography or Recrystallization Drying->Purification Product Product Purification->Product

Caption: General workflow for amide bond formation.

HATU-Mediated Coupling Mechanism

G RCOOH R-COOH ActiveEster O-Acyl-isouronium Ester (Active Ester) RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide R-CONH-R' ActiveEster->Amide + R'-NH2 Byproduct Byproduct ActiveEster->Byproduct Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methoxybenzoic Acid. PubChem. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved January 26, 2026, from [Link]

  • Mutter, M. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2014). How many equivalents of HOBt must use in peptide coupling using EDC? Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved January 26, 2026, from [Link]

  • Williams, R. (2002). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methoxynicotinic acid HCl. PubChem. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
  • Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. Retrieved January 26, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2018). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US7790905B2 - Methods for treating bacterial infections.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). The formation and hydrolysis of the active ester made from α-amino acid... Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US4935048A - Herbicidal N-(heterocyclic aminocarbonyl) arenesulfonamides.
  • National Center for Biotechnology Information. (2010). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate. PubMed Central. Retrieved January 26, 2026, from [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2017). The solubility of benzoic acid in seven solvents. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.
  • ResearchGate. (2012). Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines. Retrieved January 26, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2012). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2007). Solubility of Benzoic Acid in Mixed Solvents. Retrieved January 26, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

Welcome to the technical support guide for the purification of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride. This document is designed for researchers, chemists, and drug development professionals who require hi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will delve into the underlying principles of common purification techniques, provide detailed, field-tested protocols, and offer robust troubleshooting advice to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the purification of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride.

Q1: What are the most likely impurities in a crude sample? A1: Impurities typically originate from the synthetic route. Common impurities may include unreacted starting materials (e.g., the corresponding 2-nitro compound), byproducts of incomplete reactions, or reagents used in the synthesis. Residual solvents and side-reaction products are also common. A review of analytical data for impurities in related aminobenzoic acid derivatives highlights the potential for isomers or related acids and esters[1][2].

Q2: What are the key chemical properties I should consider for purification? A2: The molecule possesses three key functional groups that dictate its behavior: a protonated amine (as the hydrochloride salt), a carboxylic acid, and a methyl ester.

  • Acidity/Basicity: The presence of both an acidic carboxylic acid group and a basic amino group makes the compound amphoteric (in its free base form). The hydrochloride salt is acidic and generally possesses good solubility in polar protic solvents like water or methanol.

  • Solubility: The salt form enhances water solubility compared to the free base. Purification strategies often exploit this pH-dependent solubility. General principles of amino acid solubility show a decrease in solubility in organic solvents as the hydrophobic character of the solvent increases[3].

  • Stability: The methyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This is a critical consideration when choosing recrystallization solvents or pH conditions for extractions[4].

Q3: Which purification method is generally most effective for this compound? A3: Recrystallization is the most common and effective method for purifying crystalline solids like 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride. The key is to select a solvent or solvent system in which the compound is highly soluble at an elevated temperature but poorly soluble at lower temperatures[5]. For more complex impurity profiles, a combination of acid-base extraction followed by recrystallization may be necessary.

Troubleshooting Guide: Recrystallization Issues

Recrystallization is a powerful technique, but it can present challenges. This guide addresses common problems in a systematic, cause-and-solution format.

Problem 1: The compound "oils out" instead of forming crystals upon cooling.
  • Probable Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is too concentrated, leading to supersaturation where the compound separates as a liquid phase.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystal nucleation sites over oiling out.

    • If the issue persists, consider a different solvent or a co-solvent system with a lower boiling point.

Problem 2: No crystals form, even after the solution has cooled completely.
  • Probable Cause: The solution may be too dilute (too much solvent was added), or it has become supersaturated without initiating crystallization.

  • Solution Workflow:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystal nucleation.

    • Seed Crystals: If available, add a single, tiny crystal of the pure compound to the solution. This provides a template for crystal growth.

    • Reduce Solvent Volume: If induction methods fail, it is likely too dilute. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Be cautious not to over-concentrate.

Problem 3: The purity of the material does not improve significantly after recrystallization.
  • Probable Cause:

    • The chosen solvent does not effectively differentiate between the compound and the impurity (i.e., the impurity has similar solubility characteristics).

    • The cooling process was too rapid, causing the impurity to become trapped within the crystal lattice (occlusion).

  • Solution:

    • Solvent Screening: A different solvent is required. Refer to the Solvent Properties table below to select a solvent with different polarity.

    • Optimize Cooling Rate: Ensure the solution cools to room temperature slowly and undisturbed before moving it to an ice bath.

    • Consider an Alternative Method: If an impurity is particularly stubborn, an orthogonal purification method like acid-base extraction or chromatography may be necessary before a final recrystallization step.

Visual Troubleshooting Guide

The following decision tree provides a visual workflow for addressing common recrystallization problems.

G start Recrystallization Problem oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_purity Purity Not Improved start->low_purity reheat_add_solvent 1. Re-heat solution 2. Add more hot solvent oiling_out->reheat_add_solvent Cause: Too concentrated or high BP solvent induce Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce Cause: Supersaturation rescreen_solvent Screen for a new solvent low_purity->rescreen_solvent Cause: Impurity has similar solubility optimize_cooling Ensure very slow cooling low_purity->optimize_cooling Cause: Rapid cooling trapped impurity slow_cool Cool slowly reheat_add_solvent->slow_cool change_solvent Change solvent or use co-solvent system slow_cool->change_solvent If problem persists concentrate Concentrate solution (boil off some solvent) induce->concentrate If induction fails (Cause: Too dilute) use_alt_method Use orthogonal method (e.g., extraction) then re-crystallize rescreen_solvent->use_alt_method If no single solvent works

Caption: Troubleshooting Decision Tree for Recrystallization.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Alcohol System

This protocol is effective for removing non-polar impurities and other contaminants with different solubility profiles. The use of a water/ethanol mixture provides a tunable polarity to achieve optimal differential solubility.

Rationale: The hydrochloride salt of the target compound is polar and will dissolve in hot aqueous ethanol. Many organic synthesis byproducts are less polar and will either remain undissolved in the hot mixture or stay in solution upon cooling. Slow cooling is paramount to allow the formation of a pure crystal lattice[5].

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride in an Erlenmeyer flask. Add a minimal amount of ethanol to create a slurry.

  • Heating: Gently heat the slurry on a hot plate. Add hot deionized water dropwise while stirring until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This method leverages the amphoteric nature of the compound to separate it from neutral or differently charged impurities.

Rationale: By adjusting the pH, we can control whether the compound resides in an aqueous or organic layer. The hydrochloride salt is water-soluble. By neutralizing with a mild base (e.g., sodium bicarbonate), the amino group is deprotonated, forming a zwitterionic or free base form that may have reduced aqueous solubility, while the carboxylic acid remains ionized. Neutral organic impurities can then be extracted into an organic solvent. Re-acidification of the aqueous layer will precipitate the purified hydrochloride salt.

G start Crude HCl Salt in Water add_base Add NaHCO3 (aq) to pH ~7-8 start->add_base extract Extract with Ethyl Acetate add_base->extract aq_layer Aqueous Layer (Contains Deprotonated Product) extract->aq_layer Separate org_layer Organic Layer (Contains Neutral Impurities) extract->org_layer Separate acidify Acidify with conc. HCl to pH ~1-2 aq_layer->acidify discard_org Discard org_layer->discard_org precipitate Pure Product Precipitates acidify->precipitate end Filter, Wash & Dry precipitate->end

Caption: Workflow for Acid-Base Purification Cycle.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is approximately 7-8. Avoid using strong bases like NaOH, which could hydrolyze the ester.

  • Extraction: Transfer the solution to a separatory funnel and extract with an organic solvent like ethyl acetate (EtOAc) to remove any neutral impurities. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers and discard the organic layers.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2, causing the purified 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride to precipitate.

  • Isolation: Collect, wash, and dry the purified product as described in Protocol 1 (Steps 5-7).

Data Summary Table

The selection of an appropriate solvent is crucial for successful purification. This table provides a guide to common solvents and their relevant properties for the purification of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride.

SolventPolarity IndexBoiling Point (°C)Suitability for RecrystallizationComments
Water 10.2100Good (often in co-solvent)Excellent for dissolving the HCl salt form. May require a co-solvent like ethanol to dissolve less polar crude material.
Ethanol 4.378Excellent (often in co-solvent)Good general-purpose solvent. A water/ethanol mixture is highly effective for this compound.
Methanol 5.165GoodSimilar to ethanol but more volatile. High solubility may lead to lower recovery unless used in a co-solvent system.
Isopropanol 3.982ModerateLower polarity than ethanol; may provide better selectivity for certain impurities.
Ethyl Acetate 4.477Poor (as primary solvent)The HCl salt has low solubility. Primarily used as an extraction solvent for removing non-polar impurities.
Toluene 2.4111InsolubleUseful as an anti-solvent or for washing to remove non-polar, greasy impurities.
Hexane 0.169InsolubleUseful as an anti-solvent or for washing to remove highly non-polar impurities.

Data compiled from general chemical principles and solubility data for analogous benzoic acid derivatives[6][7].

References

  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Organic Syntheses Procedure - 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
  • PubChem - 2-Amino-6-methoxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • CrystEngComm (RSC Publishing) - Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... [Link]

  • Google Patents - Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine.
  • Recrystallization of Benzoic Acid - A common undergraduate organic chemistry experiment detailing the principles of recrystallization. [Link]

  • PubMed Central (NIH) - Purification and properties of aromatic amino acid aminotransferase from Klebsiella aerogenes. [Link]

  • PubMed - Affinity gel synthesis from the p-aminobenzoic acid derivative... [Link]

  • ResearchGate - Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • Huskie Commons - Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. [Link]

  • ResearchGate - Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. [Link]

  • MDPI - Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]

  • Indian Journal of Chemistry - Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • ResearchGate - Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. [Link]

  • PubMed Central (NIH) - Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]

  • Google Patents - Method for crystalliz
  • MDPI - 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • Separation and Refining of Amino acids - General principles of amino acid purification. [Link]

  • Chitkara University - Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]

  • ResearchGate - How can I purify my synthesised unnatural aliphatic amino acid?. [Link]

  • DigitalCommons@URI - The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • PubMed Central (NIH) - Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. [Link]

  • ACS Central Science - Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]

  • ResearchGate - The solubility of benzoic acid in seven solvents. [Link]

Sources

Optimization

Removal of hydrochloride from 2-Amino-6-(methoxycarbonyl)benzoic Acid

Welcome to the dedicated technical support guide for handling 2-Amino-6-(methoxycarbonyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for handling 2-Amino-6-(methoxycarbonyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. A common challenge encountered is the presence of the amine functional group as a hydrochloride (HCl) salt. This salt form enhances stability and shelf-life but necessitates conversion to the free amine for many subsequent synthetic transformations, such as amide couplings or nucleophilic substitutions.

This guide provides a comprehensive overview of the principles, detailed protocols, and troubleshooting solutions for the efficient removal of the hydrochloride group, ensuring the integrity of your starting material and the success of your downstream reactions.

Core Principles: The Chemistry of Amine Salt Neutralization

The conversion of an amine hydrochloride salt to its free amine form is a fundamental acid-base reaction. The ammonium salt, in which the nitrogen atom is protonated and bears a positive charge, is treated with a base. This base removes the acidic proton, neutralizing the charge and liberating the lone pair of electrons on the nitrogen atom, thus regenerating the nucleophilic free amine.

The general transformation is depicted below:

G cluster_reactants Reactants cluster_products Products AmineHCl R-NH3+ Cl- (Amine Hydrochloride) FreeAmine R-NH2 (Free Amine) AmineHCl->FreeAmine Neutralization Base Base (B:) ConjugateAcid B-H+ Cl- (Conjugate Acid Salt) Base->ConjugateAcid Protonation

Caption: General scheme of amine hydrochloride neutralization.

The success of this process hinges on several key factors, including the pKa of the amine and the chosen base, the solubility of the salt and free amine forms in different solvents, and the stability of other functional groups in the molecule, particularly the methoxycarbonyl ester.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to convert the hydrochloride salt to the free amine?

The primary reason is to restore the nucleophilicity of the amino group. In the hydrochloride salt form, the nitrogen's lone pair of electrons is engaged in a bond with a proton, rendering it non-nucleophilic and unreactive in many essential reactions like amide bond formation, acylation, and alkylation[1][2].

Q2: What are the critical parameters to consider before starting the neutralization?

There are three main considerations:

  • pKa Values: 2-Amino-6-(methoxycarbonyl)benzoic acid is amphoteric, possessing both a basic amino group and an acidic carboxylic acid group. The pKa of a typical aromatic amine is around 4-5, while the carboxylic acid pKa is also in a similar range[3]. The goal is to raise the pH sufficiently to deprotonate the ammonium ion without significantly deprotonating other functional groups if not desired, or causing side reactions.

  • Solubility: The hydrochloride salt is generally more soluble in polar solvents like water or alcohols, whereas the free amine is typically more soluble in organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether[4]. This differential solubility is the cornerstone of purification by liquid-liquid extraction.

  • Ester Stability: The methoxycarbonyl group is susceptible to hydrolysis under strongly basic conditions (e.g., using NaOH or KOH), especially with heating. Therefore, mild basic conditions are imperative to preserve this functional group. Using weak inorganic bases like sodium bicarbonate or organic amines is generally recommended[4][5].

Q3: What are the most common methods for this conversion?

The two most prevalent and reliable methods are:

  • Aqueous Biphasic Neutralization: Using a mild inorganic base like sodium bicarbonate or sodium carbonate in a two-phase system of water and an organic solvent[4]. This is often the cleanest method as the resulting inorganic salts are confined to the aqueous phase.

  • Anhydrous Organic Neutralization: Employing a soluble organic base, such as triethylamine (TEA), in a dry organic solvent[5]. This method is suitable for subsequent reactions that are sensitive to water.

Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues

Q: My neutralization seems incomplete. How can I confirm this, and what should be my corrective action?

A: Incomplete neutralization is a common issue, often resulting from using an insufficient amount of base.

  • Verification: The most straightforward method is to check the pH of the aqueous phase after extraction. Moisten a strip of pH paper with the aqueous layer; it should be basic (pH 8-9). If it remains acidic or neutral, more base is required.

  • Corrective Action: Add the chosen base (e.g., saturated NaHCO₃ solution or triethylamine) portion-wise to your reaction mixture. After each addition, stir vigorously and re-check the pH. Continue until the desired basic pH is achieved and remains stable. Be cautious not to add a large excess of base, especially if it's an organic base that will need to be removed later.

Q: I am experiencing significant loss of my product during the aqueous workup. What are the likely causes and how can I mitigate this?

A: Product loss during extraction often points to solubility issues. The free amine form of 2-Amino-6-(methoxycarbonyl)benzoic acid may have some residual water solubility due to its polar carboxylic acid and amine functional groups.

  • Potential Cause 1: Insufficient Extraction: You may not be performing enough extractions. The product might be partitioning between the organic and aqueous layers.

    • Solution: Increase the number of extractions with your organic solvent. Instead of one large volume extraction, perform three to four smaller volume extractions.

  • Potential Cause 2: Emulsion Formation: An emulsion layer between the organic and aqueous phases can trap your product.

    • Solution: To break an emulsion, you can add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help force the separation. Gentle swirling or allowing the mixture to stand for an extended period can also be effective.

  • Potential Cause 3: Product Precipitation: The free amine might be precipitating at the interface or in one of the layers if its solubility is exceeded.

    • Solution: If a solid is observed, it may be your desired product. You may need to filter the entire biphasic mixture to collect the solid, then proceed with washing and drying. Alternatively, adding more of both the organic and aqueous solvents can help redissolve the precipitate for a cleaner separation.

Q: My final product is impure after isolation. What are the likely contaminants and how can I purify it?

A: Common impurities depend on the method used.

  • If using an organic base (e.g., Triethylamine): The most likely impurity is the triethylammonium chloride salt or residual triethylamine.

    • Purification: Wash the organic layer with water or brine to remove the salt. A very dilute acid wash (e.g., 1% HCl) can remove residual triethylamine, but this risks re-protonating your product, so it should be done carefully and followed by another water wash[6].

  • If starting material is impure: The impurities may carry through the neutralization process.

    • Purification: The free amine can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Q: I suspect the methoxycarbonyl (ester) group in my molecule is being hydrolyzed. How can I prevent this?

A: Ester hydrolysis is a valid concern when using bases.

  • Prevention Strategy 1: Choice of Base: Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Stick to milder bases such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or organic amines like triethylamine (TEA)[4][5].

  • Prevention Strategy 2: Control Reaction Conditions: Perform the neutralization at room temperature or below (e.g., in an ice bath). Avoid heating the reaction mixture.

  • Prevention Strategy 3: Minimize Reaction Time: Do not let the reaction stir for an extended period in the basic solution. Once neutralization is complete (as confirmed by pH), proceed with the extraction and workup promptly.

  • Verification of Hydrolysis: You can check for hydrolysis by taking a small sample of your product and analyzing it by TLC, LC-MS, or ¹H NMR to look for the presence of the corresponding di-acid.

Detailed Experimental Protocols

The following are validated protocols for the conversion of 2-Amino-6-(methoxycarbonyl)benzoic acid hydrochloride to its free amine.

Protocol 1: Neutralization using Sodium Bicarbonate in a Biphasic System

This is the preferred method for generating a clean sample of the free amine, free from organic base contaminants.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 2-Amino-6-(methoxycarbonyl)benzoic acid hydrochloride (1.0 eq) in deionized water (approx. 10-15 mL per gram of salt) in an Erlenmeyer flask or a separatory funnel.

  • Organic Solvent Addition: Add an equal volume of an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Neutralization: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Effervescence (CO₂ evolution) will be observed. Continue adding the bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is between 8 and 9 (check with pH paper).

  • Extraction: If using a flask, transfer the mixture to a separatory funnel. Allow the layers to separate. Drain the organic layer. Extract the aqueous layer two more times with the same organic solvent.

  • Washing: Combine all organic extracts and wash them once with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine.

  • Purity Check: Assess the purity of the product by TLC or ¹H NMR.

Protocol 2: Neutralization using Triethylamine (TEA) in an Organic Solvent

This method is ideal when the subsequent reaction must be performed under anhydrous conditions.

Step-by-Step Methodology:

  • Suspension: Suspend the 2-Amino-6-(methoxycarbonyl)benzoic acid hydrochloride (1.0 eq) in a suitable anhydrous organic solvent (e.g., DCM, THF, or MeCN) at a concentration of approximately 0.1-0.2 M.

  • Base Addition: Cool the suspension in an ice bath (0 °C). Add triethylamine (TEA, approx. 1.1-1.2 eq) dropwise with stirring.

  • Reaction: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The reaction progress can be monitored by the dissolution of the starting hydrochloride salt.

  • Salt Removal: The by-product, triethylammonium chloride, may precipitate out of some solvents. If so, it can be removed by filtration. If it remains in solution, it will need to be removed in the subsequent steps.

  • Workup (if required): If the solvent needs to be changed or the product purified before the next step, the reaction mixture can be diluted with more organic solvent (e.g., EtOAc) and washed with water and then brine to remove the triethylammonium salt.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine.

Method Comparison
FeatureProtocol 1 (Aqueous NaHCO₃)Protocol 2 (Anhydrous TEA)
Simplicity Simple and straightforward.Requires anhydrous conditions.
Purity High purity; inorganic salts easily removed.May contain residual TEA or its salt.
Scalability Easily scalable.Scalable, but filtration of salts can be cumbersome.
Water Content Product is isolated from a wet organic solvent.Can produce an anhydrous solution of the free amine.
Ideal Use Case General purpose; when isolating the solid free amine.When the free amine is used directly in a subsequent moisture-sensitive reaction.
Experimental Workflow Visualization

G cluster_aqueous Protocol 1: Aqueous Biphasic Method cluster_anhydrous Protocol 2: Anhydrous Method A1 Dissolve HCl Salt in Water + EtOAc A2 Add sat. NaHCO3 (aq) until pH 8-9 A1->A2 A3 Separate Layers A2->A3 A4 Extract Aqueous Layer with EtOAc (2x) A3->A4 A5 Combine Organic Layers, Wash with Brine A4->A5 A6 Dry (Na2SO4), Filter, Concentrate A5->A6 A7 Pure Free Amine A6->A7 B1 Suspend HCl Salt in Anhydrous DCM B2 Add Triethylamine (TEA) at 0°C to RT B1->B2 B3 Filter Precipitated TEA·HCl (if any) B2->B3 B4 Use Solution Directly in Next Step B3->B4 B5 Optional: Aqueous Workup (Wash with H2O/Brine) B3->B5 if isolation needed B6 Dry (Na2SO4), Filter, Concentrate B5->B6 B7 Pure Free Amine B6->B7

Caption: Workflow for hydrochloride removal from 2-Amino-6-(methoxycarbonyl)benzoic Acid.

References

  • Chem-Impex. (n.d.). 2-Amino-6-chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.
  • Chem-Impex. (n.d.). 2-Amino-6-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Organic Syntheses. (1942). 2-AMINO-6-METHYLBENZOTHIAZOLE. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 2-Aminobenzoic acid (YMDB00278). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) Analysis: A Comparative Study Featuring 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

Welcome to an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful analytical technique for the precise determination of substance concentration and purity. This guide is design...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful analytical technique for the precise determination of substance concentration and purity. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and implement qNMR in their workflows. We will delve into the theoretical underpinnings of qNMR, provide a detailed experimental protocol using 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride as a model analyte, and compare its performance against established analytical methods.

The core principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus in an NMR spectrum and the number of those nuclei in the sample.[1][2] This fundamental relationship allows for absolute quantification without the need for compound-specific calibration curves, a significant advantage over many chromatographic techniques.[2] The United States Pharmacopeia (USP) and other regulatory bodies are increasingly recognizing qNMR as a primary analytical method due to its high precision and accuracy.[3][4][5]

This guide will equip you with the knowledge to confidently apply qNMR in your laboratory, ensuring data integrity and analytical excellence.

The qNMR Workflow: A Step-by-Step Protocol

The successful implementation of a qNMR experiment hinges on meticulous planning and execution. The following protocol outlines the critical steps for the quantitative analysis of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride, a workflow that is broadly applicable to a wide range of organic molecules.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: Select Analyte and Internal Standard weigh Accurately Weigh Analyte and Standard start->weigh Choose appropriate standard dissolve Dissolve in Deuterated Solvent weigh->dissolve Use calibrated microbalance transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup & Shimming transfer->instrument Ensure homogeneity acquire Acquire 1H NMR Spectrum instrument->acquire Optimize parameters (e.g., D1) process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate Use qNMR equation report Report Results calculate->report

Figure 1: A generalized workflow for quantitative NMR (qNMR) analysis.
Selection of the Internal Standard

The choice of an appropriate internal standard is paramount for accurate qNMR. An ideal internal standard should:

  • Be highly pure and chemically stable.

  • Have a simple NMR spectrum with signals that do not overlap with the analyte's signals.

  • Be soluble in the same deuterated solvent as the analyte.

  • Have a known molecular weight and number of protons for the signal of interest.

For the analysis of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride, Benzoic Acid is a suitable internal standard. It is commercially available in high purity, is stable, and its aromatic protons resonate in a region that is typically free from interference.[6][7][8]

Sample Preparation

Accurate weighing is the foundation of a reliable qNMR result.

  • Weighing: Using a calibrated microbalance, accurately weigh approximately 15-25 mg of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride and 10-20 mg of the internal standard (e.g., Benzoic Acid) into a clean, dry vial. The goal is to achieve a molar ratio between the analyte and the standard that is close to 1:1 to ensure comparable signal intensities.[1][9]

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6), to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.[10]

  • Transfer: Transfer the solution to a high-quality NMR tube.

NMR Data Acquisition

The following are key acquisition parameters for a ¹H qNMR experiment:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Relaxation Delay (D1): This is the most critical parameter for ensuring accurate quantification. The D1 value should be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard signals being integrated. A D1 of 30 seconds is often a safe starting point for small molecules.

  • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals of interest.

  • Other Parameters: Standard acquisition parameters for spectral width, acquisition time, and pulse width should be employed.

Data Processing and Analysis
  • Fourier Transform and Phasing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction to the entire spectrum to ensure accurate integration.

  • Integration: Integrate the well-resolved signals of both the analyte and the internal standard. For 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride, the methoxy signal is a good candidate for integration. For Benzoic Acid, the aromatic protons can be integrated.

  • Purity Calculation: The purity of the analyte can be calculated using the following equation[1]:

    Purity (% w/w) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte refers to 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

    • std refers to the internal standard

Hypothetical Data for 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

To illustrate the data analysis process, let's consider a hypothetical ¹H NMR spectrum of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride with Benzoic Acid as the internal standard in DMSO-d6.

CompoundSignal AssignmentHypothetical Chemical Shift (ppm)Number of Protons (N)Hypothetical Integral (I)
2-Amino-6-(methoxycarbonyl)benzoic Acid HydrochlorideMethoxy Protons3.8531.00
Benzoic AcidAromatic Protons7.50 - 8.0051.65

Experimental Weights and Purity:

  • Mass of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride (manalyte): 20.5 mg

  • Mass of Benzoic Acid (mstd): 15.2 mg

  • Purity of Benzoic Acid (Pstd): 99.9%

  • MW of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride (MWanalyte): 217.63 g/mol

  • MW of Benzoic Acid (MWstd): 122.12 g/mol

Calculation:

Purity (% w/w) = (1.00 / 3) * (5 / 1.65) * (217.63 / 122.12) * (15.2 / 20.5) * 99.9% = 98.7%

qNMR in Comparison to Other Analytical Techniques

While qNMR is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other commonly used analytical techniques for quantitative analysis, such as High-Performance Liquid Chromatography (HPLC) and Titration.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Titration
Principle Signal intensity is directly proportional to the number of nuclei.[1][2]Separation based on differential partitioning between a mobile and stationary phase.Measurement of the volume of a reagent of known concentration required to react completely with the analyte.
Quantification Absolute quantification without a compound-specific reference standard.[2]Requires a reference standard of the analyte for calibration.Requires a standardized titrant and a well-defined stoichiometric reaction.
Selectivity High; can distinguish between structurally similar compounds.High; excellent separation capabilities.Lower; susceptible to interference from other acidic or basic substances.
Sample Throughput Moderate; can be automated.High; well-suited for routine analysis of a large number of samples.Low to moderate.
Sample Preparation Simple; dissolution in a deuterated solvent.[11]More complex; may require filtration, extraction, and derivatization.Simple; dissolution in a suitable solvent.
Non-destructive Yes; the sample can be recovered.[2]No; the sample is consumed during the analysis.No; the sample is consumed during the analysis.
Cost (Instrument) High initial investment.Moderate initial investment.Low initial investment.
Validation Well-established guidelines from USP and ICH are available.[3][12]Well-established and widely accepted validation protocols.Well-established and widely accepted validation protocols.
Best Suited For Purity assessment of reference standards, quantification of APIs and impurities.[11][13]Routine quality control, stability testing, and impurity profiling.[14][15]Assay of bulk drug substances with acidic or basic properties.

Choosing the Right Analytical Tool

The selection of an appropriate analytical method depends on the specific requirements of the analysis. The following decision tree can guide researchers in choosing between qNMR, HPLC, and Titration.

Method_Selection start Start: Define Analytical Goal q1 Need for Absolute Quantification? start->q1 q2 Complex Mixture? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Analyte has Acidic/Basic Properties? q2->q3 No hplc Use HPLC q2->hplc Yes q3->hplc No titration Use Titration q3->titration Yes

Figure 2: A decision tree for selecting an appropriate analytical method.

Conclusion

Quantitative NMR has emerged as a robust and reliable analytical technique for the precise quantification of chemical substances. Its ability to provide absolute quantification without the need for compound-specific reference standards makes it an invaluable tool in pharmaceutical research and development, quality control, and the certification of reference materials. While the initial investment in instrumentation is high, the benefits of accuracy, precision, and the non-destructive nature of the analysis often outweigh the cost.

For the analysis of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride and other active pharmaceutical ingredients, qNMR offers a powerful alternative and a complementary technique to traditional methods like HPLC and titration. By understanding the principles and following a validated protocol, researchers can leverage the full potential of qNMR to ensure the quality and integrity of their products.

References

  • Stimuli Article (qNMR) - US Pharmacopeia (USP).
  • Quantit
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe/World.
  • qNMR - Quantit
  • (PDF)
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  • A Guide to Quantit
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • A Comparative Guide to Analytical Methods for the Quantification of 4-Nonanamidobenzoic Acid and its Analogs - Benchchem.
  • 2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357 - PubChem.
  • Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis - NIH.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software.
  • What is qNMR (quantitative NMR) ?
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI.
  • (PDF)
  • NMR in the European and US Pharmacopoeias - Aschimfarma.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
  • Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations - ResearchG
  • NMR General Chapters and Best Practices for Compliance (Classroom).
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards - Sigma-Aldrich.
  • 2023-03-29-qnmr-octad - BIPM.
  • Quantitative NMR spectroscopy - Principles and applications | Request PDF - ResearchG
  • NIST PS1 Primary Standard for quantit
  • Analytical Methods - RSC Publishing.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Validation of a Generic Quantitative 1H NMR Method for N
  • Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector - PubMed.
  • qNMR - CK Isotopes.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

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Comparative

A Researcher's Guide to Reactivity: 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride vs. Its Free Base

For professionals in chemical synthesis and drug development, the choice between using a compound as a free base or a salt is a critical decision that dictates experimental design, reaction efficiency, and product purity...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the choice between using a compound as a free base or a salt is a critical decision that dictates experimental design, reaction efficiency, and product purity. This guide provides an in-depth comparison of the reactivity of 2-Amino-6-(methoxycarbonyl)benzoic Acid in its hydrochloride salt and free base forms. We will explore the fundamental chemical principles governing their behavior and provide practical, data-driven insights to inform your selection process.

The Fundamental Difference: Protonation and its Consequences

The core distinction between 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride and its free base lies in the protonation state of the aromatic amino group. In the hydrochloride salt, the nitrogen atom is protonated, forming an ammonium salt (-NH₃⁺Cl⁻). In the free base, it exists as a neutral amino group (-NH₂). This seemingly small difference has profound implications for the molecule's physicochemical properties and chemical reactivity.

Key Physicochemical Properties:

Property2-Amino-6-(methoxycarbonyl)benzoic Acid (Free Base)2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride (HCl Salt)Rationale
Molecular Formula C₉H₉NO₄C₉H₁₀ClNO₄Addition of HCl.
Molecular Weight 195.18 g/mol 231.64 g/mol Addition of HCl.
Appearance Crystalline solidCrystalline solidBoth are typically solids at room temperature.
Solubility Generally soluble in organic solvents (DMSO, Methanol), slightly soluble in water.[1]Generally more soluble in water and polar protic solvents.[2][3][4][5][6]The ionic nature of the salt enhances its interaction with polar solvent molecules.[7]
Melting Point Typically lowerTypically higherThe ionic lattice of the salt requires more energy to break apart compared to the intermolecular forces of the free base.[8]

The enhanced water solubility of the hydrochloride form is a significant advantage in pharmaceutical formulations and for reactions conducted in aqueous media.[5][6][9] Conversely, the free base often shows better solubility in a wider range of non-polar organic solvents.

The Decisive Factor: Nucleophilicity and Aromatic Ring Activation

The primary determinant of reactivity for the amino group is its ability to act as a nucleophile. This is directly governed by the availability of the lone pair of electrons on the nitrogen atom.

  • The Free Base (-NH₂): The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile. It readily participates in reactions such as acylation, alkylation, and amide bond formation. Furthermore, the -NH₂ group is a strong activating group in electrophilic aromatic substitution, donating electron density to the benzene ring and directing incoming electrophiles to the ortho and para positions.[10][11]

  • The Hydrochloride Salt (-NH₃⁺): The nitrogen's lone pair is engaged in a bond with a proton.[12] This renders the amino group non-nucleophilic and unable to participate in reactions requiring a lone pair. Critically, the ammonium group (-NH₃⁺) becomes a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[13]

The following diagram illustrates this fundamental difference in electron availability.

G cluster_0 Free Base (-NH₂) cluster_1 Hydrochloride Salt (-NH₃⁺) FB_Struct Structure with -NH₂ group FB_LP Available Lone Pair on Nitrogen FB_Struct->FB_LP possesses FB_React Nucleophilic Reactivity FB_LP->FB_React enables HCl_Struct Structure with -NH₃⁺ group HCl_LP Lone Pair is Bonded to Proton (H⁺) HCl_Struct->HCl_LP possesses HCl_React Non-Nucleophilic HCl_LP->HCl_React results in

Caption: Difference in electron availability between the free base and hydrochloride salt.

Experimental Protocol: A Comparative Acylation Study

To empirically demonstrate the difference in reactivity, a model acylation reaction using acetic anhydride can be performed. This experiment directly probes the nucleophilicity of the amino group.

Objective: To compare the rate and yield of N-acetylation for 2-Amino-6-(methoxycarbonyl)benzoic Acid and its hydrochloride salt.

Materials:

  • 2-Amino-6-(methoxycarbonyl)benzoic Acid (Free Base)

  • 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

  • Acetic Anhydride

  • Pyridine (as solvent and base catalyst)

  • Triethylamine (as an external base)

  • Ethyl Acetate

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • TLC plates, solvents, and visualization reagents

Experimental Workflow Diagram

G cluster_0 Reaction A: Free Base cluster_1 Reaction B: Hydrochloride Salt A1 Dissolve Free Base in Pyridine A2 Add Acetic Anhydride A1->A2 A3 Stir at RT Monitor by TLC A2->A3 A4 Work-up & Purify A3->A4 B1 Suspend HCl Salt in Pyridine B2 Add Triethylamine (1 eq.) B1->B2 B3 Add Acetic Anhydride B2->B3 B4 Stir at RT Monitor by TLC B3->B4 B5 Work-up & Purify B4->B5

Sources

Validation

A Comparative Guide to Purity Assessment of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride: A Titrimetric Approach versus Chromatographic and Spectroscopic Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is a cornerstone of quality, safety...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts the yield and impurity profile of subsequent reactions. This guide provides an in-depth technical comparison of classical and modern analytical techniques for the purity assessment of this compound, with a primary focus on non-aqueous potentiometric titration, alongside High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

The Central Role of Titrimetry in Purity Determination

Titration, a cornerstone of analytical chemistry, offers a robust, cost-effective, and often primary method for the assay of ionizable compounds like amine hydrochlorides. For 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride, a non-aqueous acid-base titration is the method of choice due to the weakly basic nature of the aromatic amine and the potential for the compound's limited solubility in aqueous media.

The Chemical Rationale: Why Non-Aqueous?

2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride possesses two key functional groups: a protonated aromatic amino group (R-NH3+) and a carboxylic acid group (-COOH). In an aqueous environment, water can act as both a weak acid and a weak base, which can "level" the strength of very weak acids and bases, leading to indistinct titration endpoints.[1] By moving to a non-aqueous solvent system, such as glacial acetic acid, the basicity of the amine can be enhanced, allowing for a sharp and accurate endpoint when titrated with a strong acid like perchloric acid.[2]

The titration reaction can be represented as follows:

R-NH₃⁺Cl⁻ + HClO₄ → R-NH₃⁺ClO₄⁻ + HCl↑

In this system, the perchloric acid, a very strong acid, will protonate any unprotonated amine and effectively displace the weaker hydrochloric acid.

Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol outlines a self-validating system for the purity determination of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride.

Materials and Reagents:
  • 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride (analyte)

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (70% solution)

  • Acetic Anhydride

  • Potassium Hydrogen Phthalate (primary standard)

  • Crystal Violet Indicator solution (0.5% w/v in glacial acetic acid)

  • Potentiometer with a glass and reference electrode assembly suitable for non-aqueous titrations

Preparation of 0.1 M Perchloric Acid Titrant:
  • Mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid.

  • Slowly add 30 mL of acetic anhydride while stirring.

  • Dilute to 1000 mL with glacial acetic acid and allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with water.

Standardization of the Titrant:
  • Accurately weigh approximately 500 mg of dried potassium hydrogen phthalate.

  • Dissolve in 50 mL of glacial acetic acid.

  • Add a few drops of crystal violet indicator and titrate with the 0.1 M perchloric acid solution until the color changes from violet to blue-green. Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.

  • Calculate the molarity of the perchloric acid solution.

Sample Analysis:
  • Accurately weigh approximately 200 mg of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride.

  • Dissolve in 50 mL of glacial acetic acid.

  • Titrate with the standardized 0.1 M perchloric acid solution, monitoring the potential difference using a potentiometer.

  • Record the volume of titrant at the equivalence point, which corresponds to the maximum rate of change of potential.

  • Calculate the purity of the sample.

A Comparative Analysis: Titration vs. HPLC and UV-Vis Spectrophotometry

While titration provides an excellent measure of the total basic content, it may not be specific for the analyte in the presence of other basic impurities. Therefore, a comparison with more specific techniques like HPLC is crucial for a comprehensive purity assessment. UV-Vis spectrophotometry can also serve as a simpler, though less specific, quantitative tool.

Parameter Non-Aqueous Potentiometric Titration High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry
Principle Neutralization of the basic amino group with a standard acid.Separation based on differential partitioning between a stationary and mobile phase.Measurement of light absorbance at a specific wavelength.
Specificity Moderate. Titrates total basicity, including basic impurities.High. Can separate and quantify the main compound from structurally similar impurities.Low to Moderate. Any compound absorbing at the analytical wavelength will interfere.
Sensitivity Milligram range.Microgram to nanogram range.Microgram range.
Accuracy High (typically 98.5-101.5%).High (typically 98.0-102.0%).Moderate to High, depends on specificity.
Precision (RSD) ≤ 1.0%≤ 2.0%≤ 2.0%
Instrumentation Cost LowHighLow to Moderate
Analysis Time per Sample ~10-15 minutes~15-30 minutes~5-10 minutes
Primary/Secondary Method Primary (can be absolute)Secondary (requires a reference standard)Secondary (requires a reference standard)

Table 1: Comparative Performance of Analytical Methods for Purity Assessment.

Experimental Protocols for Comparative Methods

High-Performance Liquid Chromatography (HPLC)

This proposed method is based on established procedures for similar aromatic amino acids.[3]

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol : 0.05 M Phosphate Buffer (pH 3.0) (35:65 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity by comparing the peak area of the analyte in the sample to that of the standard.

UV-Vis Spectrophotometry

The aromatic nature of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride allows for its quantification using UV-Vis spectrophotometry.

  • Solvent: 0.1 M Hydrochloric Acid

  • Analytical Wavelength (λmax): To be determined by scanning a solution of the analyte from 200-400 nm. Based on the parent compound, anthranilic acid, a λmax is expected around 250-280 nm.[4]

  • Calibration Range: 5-25 µg/mL

  • Standard Stock Solution: Prepare a stock solution of the reference standard in 0.1 M HCl.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the calibration range.

  • Sample Preparation: Prepare a sample solution of a similar concentration.

  • Measurement: Measure the absorbance of the calibration standards and the sample solution at the predetermined λmax.

  • Calculation: Construct a calibration curve and determine the concentration of the analyte in the sample. Calculate the purity based on the weighed amount.

Visualizing the Workflow and Rationale

Titration Workflow

TitrationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Titrant Prepare & Standardize 0.1 M Perchloric Acid Titrate Potentiometric Titration Titrant->Titrate Sample Accurately Weigh & Dissolve Sample in Glacial Acetic Acid Sample->Titrate Endpoint Determine Equivalence Point (Inflection Point) Titrate->Endpoint Purity Calculate Purity (%) Endpoint->Purity

Caption: Workflow for Purity Assessment by Non-Aqueous Potentiometric Titration.

Method Selection Logic

MethodSelection Start Purity Assessment Requirement Assay Assay of Total Basic Content? Start->Assay Impurity Impurity Profiling Needed? Start->Impurity Screening Rapid Screening? Start->Screening Titration Titration Assay->Titration Yes HPLC HPLC Impurity->HPLC Yes UV_Vis UV-Vis Screening->UV_Vis Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity assessment of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride can be effectively achieved through non-aqueous potentiometric titration, which stands as a reliable and economical method for determining the total basic content. Its primary advantage lies in its nature as an absolute method that does not require a reference standard of the analyte itself for quantification, relying instead on a primary standard for titrant standardization.

However, for a comprehensive quality control profile, especially in a regulated environment, titration should be complemented by a high-specificity method like HPLC. HPLC provides invaluable information on the presence and quantity of impurities, which is beyond the scope of titration. UV-Vis spectrophotometry, while less specific, can be a useful tool for rapid, routine analysis where the impurity profile is well-characterized and known not to interfere.

The choice of method ultimately depends on the specific requirements of the analysis, including the stage of drug development, the nature of potential impurities, and available resources. A multi-faceted approach, leveraging the strengths of each technique, will provide the most robust and reliable assessment of the purity of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride.

References

  • PubChem. 2-Amino-6-methoxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • McFarland Laboratories. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. [Link]

  • Meychik, E. R., & Yermakov, A. M. (2001). Nonaqueous titration of amino groups in polymeric matrix of plant cell walls. Russian Journal of Plant Physiology, 48(6), 934-939.
  • ResearchGate. Why titration method is more accurate than HPLC method?. [Link]

  • Sjoerd, H. V., & Kraak, J. C. (1982). Analysis of anthranilic acid by liquid chromatography.
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  • International Journal of Research and Review. Analytical Method Validation Parameters: An Updated Review. [Link]

  • MDPI. UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. [Link]

  • ResearchGate. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]

  • Wikipedia. Anthranilic acid. [Link]

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  • Scribd. Amine Titration. [Link]

  • Gündüz, T., Kiliç, E., Köseoğlu, F., & Gül Öztaş, S. (1988). Titrations in Non-Aqueous Media. Part XIII. Potentiometric and Conductimetric Titrations of Alpha-Amino Acids With Perchloric Acid in Acetic Acid and Acetonitrile-Acetic Acid Solvents. Analyst, 113(8), 1313-1316.
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  • ResearchGate. Methyl anthranilate in Citrus honey. Analytical method and suitability as a chemical marker. [Link]

  • National Institutes of Health. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

  • Indian Academy of Sciences. Poly(aniline-co-m-aminobenzoic acid) deposited on poly(vinyl alcohol): Synthesis and characterization. [Link]

  • Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 11(23), 5281–5291.

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Comparative

A Comparative Guide to LC-MS Method Development for 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

This guide provides an in-depth, experience-driven approach to developing a robust and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 2-Amino-6-(methoxycarbonyl)benzoic A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride. As a polar molecule with both acidic and basic functional groups, this analyte presents unique chromatographic challenges. We will dissect these challenges and compare two strategic approaches—a conventional reversed-phase C18 method and an alternative method using an embedded-polar group (EPG) column—to achieve optimal performance. Every experimental choice is rationalized to provide a clear understanding of the underlying scientific principles, ensuring the developed method is both accurate and self-validating.

Foundational Strategy: Understanding the Analyte

Before any injection is made, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge dictates our entire method development strategy.

2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride is an aromatic compound possessing a primary amine (a basic group), a carboxylic acid (an acidic group), and a methyl ester. The hydrochloride salt form ensures its solubility in aqueous media and suggests an acidic starting pH.

Table 1: Key Physicochemical Properties of 2-Amino-6-methoxybenzoic Acid

Property Value / Observation Implication for LC-MS Method Development
Molecular Formula C₈H₉NO₃ Basis for calculating molecular weight.
Molecular Weight 167.16 g/mol (free base)[1] Precursor ion selection in MS will be based on this mass (+1 for [M+H]⁺).
Polarity High The molecule contains multiple polar functional groups (amine, carboxylic acid, ester). This predicts poor retention on traditional non-polar C18 stationary phases under highly organic mobile phase conditions.[2]
pKa (estimated) Carboxylic Acid: ~4-5Amine: ~2-3 The molecule is amphoteric. Mobile phase pH will be the most critical parameter to control retention and peak shape. To ensure consistent ionization and good chromatography, the pH should be set at least 2 units away from a pKa.[3][4]

| Ionization Potential | High | The basic amino group is readily protonated, making it an excellent candidate for positive mode Electrospray Ionization (ESI).[5][6] |

The logical relationship between these properties and our subsequent experimental design is visualized below.

G cluster_analyte Analyte Properties cluster_lc LC Method Choices cluster_ms MS Method Choices Analyte 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride Polarity High Polarity Analyte->Polarity pKa Amphoteric Nature (Acidic & Basic pKa) Analyte->pKa Ionizable Basic Amino Group Analyte->Ionizable Column Column Selection: C18 vs. Embedded Polar Group (EPG) Polarity->Column Requires polar-compatible phase MobilePhase Mobile Phase Strategy: Acidic pH (e.g., 0.1% Formic Acid) pKa->MobilePhase Dictates pH for optimal peak shape Ionization Ionization Mode: Positive ESI ([M+H]+) Ionizable->Ionization Favors protonation Detection Detection: MRM (MS/MS) Ionization->Detection Enables selective detection

Caption: Influence of analyte properties on LC-MS method design.

Chromatographic Method Development: A Comparative Analysis

The primary challenge for this analyte is achieving adequate retention and symmetrical peak shape on a reversed-phase column.[2][7] We will compare two common strategies.

Column Selection: The Core of Separation
  • Approach A (Conventional): Standard C18 Column. C18 columns are the workhorse of reversed-phase chromatography, but they can suffer from poor retention of polar compounds in highly aqueous mobile phases, a phenomenon sometimes referred to as phase collapse or dewetting.[8]

  • Approach B (Alternative): Embedded-Polar Group (EPG) Column. These columns have a polar group (e.g., an amide or carbamate) embedded within the C18 alkyl chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases, preventing dewetting and offering alternative selectivity for polar analytes.[2]

Mobile Phase Optimization: Controlling Analyte Behavior

Given the analyte's amphoteric nature, controlling the mobile phase pH is non-negotiable. An acidic mobile phase is the logical starting point for several reasons:

  • Suppresses Carboxyl Dissociation: At a pH below its pKa (e.g., pH < 2), the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH).

  • Promotes Amine Protonation: The basic amino group will be fully protonated (-NH3+).

  • Enhances Retention: By neutralizing the acidic group, we increase the molecule's overall hydrophobicity, thereby increasing its retention on a reversed-phase column.

  • Improves Peak Shape: A single, consistent charge state prevents peak tailing that can arise from mixed-mode interactions with residual silanols on the silica surface.[3][8]

Our choice: 0.1% Formic Acid in both water (Mobile Phase A) and acetonitrile (Mobile Phase B). This provides a consistent pH of approximately 2.7 and is volatile, making it ideal for MS detection. Acetonitrile is generally preferred over methanol for its lower viscosity and ability to produce sharper peaks for many compounds.

Experimental Protocol: Head-to-Head Column Comparison
  • System Preparation: An Agilent 1290 Infinity II LC system coupled to a 6470 Triple Quadrupole MS system (or equivalent) is used.

  • Analyte Preparation: Prepare a 1 µg/mL stock solution of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride in 50:50 Water:Acetonitrile.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Column A: Zorbax RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Column B: Zorbax RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Analysis: Inject the sample onto each column using the same gradient program and acquire data.

Comparative Performance Data

Table 2: Performance Comparison of C18 vs. EPG Columns

Parameter Method A: Standard C18 Method B: EPG Column Rationale / Interpretation
Retention Time (min) 1.85 2.45 The EPG column provides significantly more retention, demonstrating its superior utility for this polar analyte.
Tailing Factor (Asymmetry) 1.6 1.1 The peak shape on the EPG column is much more symmetrical, indicating fewer secondary interactions with the stationary phase.
Theoretical Plates (N) 4500 8200 Higher plate count on the EPG column translates to better efficiency and sharper peaks.

| Signal-to-Noise (S/N) | 150 | 280 | The improved peak shape and efficiency lead to a nearly 2-fold increase in sensitivity. |

Mass Spectrometry Method Development

With a stable chromatographic method established, we turn to the mass spectrometer to ensure sensitive and selective detection.

Ionization and Detection Strategy

Electrospray Ionization (ESI) is the ideal technique for this analysis because the analyte is polar and will already be ionized in the acidic mobile phase.[9][10] We will operate in positive ion mode to detect the protonated molecule, [M+H]⁺. For high selectivity and quantitative performance, detection will be performed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[11][12]

Experimental Protocol: MS/MS Parameter Optimization
  • Analyte Infusion: Directly infuse the 1 µg/mL analyte solution into the mass spectrometer at ~10 µL/min to optimize source parameters and identify precursor/product ions.

  • Full Scan (Q1): Acquire a full scan spectrum to confirm the presence and charge state of the parent ion. For our analyte (MW 167.16), the target is the [M+H]⁺ ion at m/z 168.2.

  • Product Ion Scan (Q3): Select m/z 168.2 as the precursor ion and perform a product ion scan by applying increasing collision energy (CE). This will reveal stable, high-intensity fragment ions suitable for MRM transitions.

  • MRM Transition Selection: Identify at least two intense and specific product ions. A common fragmentation pathway for such molecules involves the loss of methanol (CH₃OH, 32 Da) from the ester group.

    • Quantifier: The most intense, stable transition.

    • Qualifier: A second, less intense transition used for identity confirmation.

  • Final Optimization: Optimize collision energy for each selected MRM transition to maximize signal intensity.

Table 3: Optimized MS/MS Parameters

Parameter Setting Rationale
Ionization Mode ESI, Positive Best for protonating the basic amino group.
Gas Temperature 300 °C Optimized for efficient desolvation.
Gas Flow 10 L/min Optimized for efficient desolvation.
Nebulizer Pressure 45 psi Creates a stable spray.
Capillary Voltage 3500 V Maximizes ion generation without in-source fragmentation.
Precursor Ion (m/z) 168.2 Corresponds to [M+H]⁺.
Product Ion 1 (m/z) 136.1 (Quantifier) Corresponds to the loss of methanol [-CH₃OH].
Product Ion 2 (m/z) 108.1 (Qualifier) Corresponds to subsequent loss of carbon monoxide [-CO].

| Collision Energy (CE) | 15 V (for 136.1)25 V (for 108.1) | Empirically determined to yield maximum fragment intensity. |

Final Method and Validation Strategy

The culmination of our development is a robust, sensitive, and specific LC-MS/MS method. The overall workflow is summarized in the diagram below.

G cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection cluster_analysis 4. Data Analysis & Validation Prep Prepare Standard in 50:50 Water:ACN LC Inject onto EPG Column Prep->LC Gradient Gradient Elution with 0.1% Formic Acid in Water/ACN LC->Gradient ESI Positive Mode ESI Gradient->ESI MRM MRM Detection (m/z 168.2 -> 136.1 / 108.1) ESI->MRM Quant Quantify using Peak Area MRM->Quant Validation Validate per ICH Q2(R1) Guidelines Quant->Validation

Caption: Final LC-MS/MS analytical workflow.

Recommended Final Analytical Method Protocol
  • LC System: UHPLC system capable of 600+ bar pressure.

  • Column: Embedded-Polar Group (EPG) C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B for 0.5 min, ramp to 95% B at 5.0 min, hold at 95% B until 6.0 min, return to 5% B at 6.1 min, equilibrate for 2 min.

  • Column Temp: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ion Source: ESI, Positive Mode.

  • MRM Transitions: 168.2 -> 136.1 (Quant) and 168.2 -> 108.1 (Qual).

  • Source Parameters: Optimized as per Table 3.

Method Validation: Ensuring Trustworthiness

The final step is to formally validate the method to ensure it is suitable for its intended purpose, following guidelines from the International Council for Harmonisation (ICH) Q2(R1) and/or the U.S. Food and Drug Administration (FDA).[13][14][15]

Table 4: Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria
Specificity / Selectivity To ensure no interference from matrix components at the analyte's retention time. No significant peaks (>20% of LLOQ) in blank matrix at the retention time of the analyte.
Linearity & Range To demonstrate a proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.99 over a defined range (e.g., 1-1000 ng/mL).[16]
Accuracy To measure the closeness of the measured value to the true value. Mean recovery of 85-115% of nominal at three concentration levels (low, mid, high).[17]
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements. Relative Standard Deviation (%RSD) ≤ 15% at each concentration level (≤ 20% at LLOQ).[11][17]
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision. S/N ratio ≥ 10; accuracy and precision criteria must be met.[12]

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, column temp). | %RSD of results should remain within precision limits.[12] |

By rigorously following this development and validation plan, a scientifically sound, robust, and reliable LC-MS/MS method for 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride can be established, suitable for use in regulated research and development environments.

References

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity.
  • Bos, S. J., et al. (n.d.).
  • Journal of Chromatography B. (2007). Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method.
  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Journal of Food Science. (n.d.).
  • Ghosh, C., et al. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
  • PubChem. (n.d.). 2-Amino-6-methoxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Molecules. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.).
  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Majors, R. E., & Przybyciel, M. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America.
  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Molecules. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • Molecules. (n.d.).
  • ResearchGate. (n.d.). Analytical Profile of p-Aminobenzoic Acid.
  • Journal of Chromatography A. (2025).
  • Analytical Chemistry. (n.d.). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides.
  • Chemsrc. (n.d.). 2-Amino-5-(methoxycarbonyl)benzoic acid. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scholars Junction - Mississippi State University. (2019).
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Validation

A Comparative Guide to Reference Standards for the Analysis of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

In the landscape of pharmaceutical research and development, the analytical precision underpinning the characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural forma...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the analytical precision underpinning the characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural formality; it is the bedrock of safety, efficacy, and regulatory compliance. 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride, a key chemical intermediate, is no exception.[1] The integrity of all analytical data derived for this compound hinges directly on the quality of the reference standards employed.

This guide provides an in-depth comparison of the methodologies and philosophies behind establishing and utilizing reference standards for the analysis of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride. We will dissect the critical attributes of a reference standard, compare the analytical techniques used for its characterization, and provide actionable protocols for its qualification and use. This document is intended for researchers, analytical scientists, and quality control professionals who are tasked with ensuring the unimpeachable quality of their analytical results.

The Indispensable Role of a Reference Standard

A reference standard serves as the benchmark against which a sample of a drug substance or intermediate is measured.[2][3] Its purpose is to provide a known, stable, and highly purified point of comparison for identity, purity, and assay determinations. The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized".[3] The quality of this standard directly impacts the validity of analytical results, making its proper selection and qualification a matter of paramount importance.[2][3]

The Hierarchy of Reference Standards: A Comparative Overview

Reference standards are not a monolith; they exist in a hierarchy based on their purity, the extent of their characterization, and their intended use. Understanding this hierarchy is crucial for selecting the appropriate standard for a given analytical task.

Standard Type Description Typical Purity Use Case Traceability
Primary Standard Extensively characterized and of the highest purity. Its value is accepted without reference to other standards.≥99.5%[4]Qualification of secondary standards; critical assays.Direct traceability to national or international standards (e.g., NIST, USP).
Secondary Standard Characterized by comparison to a primary standard. Also known as a working standard.Typically >98%Routine quality control, assays, and impurity identification.Traceable to a well-characterized primary standard.
Research Grade Material Material of known structure but with less rigorous characterization.Purity can vary significantly.Early-stage research, peak identification marker, not for quantitative use.Often lacks formal traceability.

For 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride, a primary standard would be established through a comprehensive characterization campaign, often involving multiple orthogonal analytical techniques. A secondary, or working, standard would then be qualified against this primary standard for use in day-to-day laboratory operations.

Qualification of a Primary Reference Standard: A Multi-faceted Approach

Establishing a batch of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride as a primary reference standard is a rigorous process that requires a confluence of analytical techniques to unequivocally confirm its identity, purity, and potency. The principle of "orthogonality" is key here—using different analytical methods that rely on different chemical or physical principles to assess the same attribute.

Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for the comprehensive characterization and qualification of a primary reference standard.

G cluster_0 Candidate Material cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profile cluster_3 Assay (Potency) cluster_4 Final Qualification Candidate Candidate Batch of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Candidate->NMR Identity MS Mass Spectrometry (MS) Candidate->MS Identity IR Infrared Spectroscopy (FTIR) Candidate->IR Identity HPLC Chromatographic Purity (HPLC/UPLC) Candidate->HPLC Purity LOD Loss on Drying (Volatiles) Candidate->LOD Purity ROI Residue on Ignition (Inorganic Impurities) Candidate->ROI Purity qNMR Quantitative NMR (qNMR) Candidate->qNMR Assay Titration Acid-Base Titration Candidate->Titration Assay MassBalance Mass Balance Calculation (Assay Assignment) HPLC->MassBalance LOD->MassBalance ROI->MassBalance qNMR->MassBalance Titration->MassBalance CoA Certificate of Analysis (CoA) Generation MassBalance->CoA

Caption: Workflow for the qualification of a primary reference standard.

Identity Confirmation: A Comparative Analysis
Technique Principle Information Provided Strengths Limitations
¹H and ¹³C NMR Nuclear Magnetic ResonanceDetailed molecular structure, proton and carbon environments.Unambiguous structure elucidation.Relatively low sensitivity, requires higher sample amounts.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules.Molecular weight and fragmentation patterns.High sensitivity, confirms molecular formula.Isomers may not be distinguishable.
Infrared (FTIR) Absorption of infrared radiation by molecular bonds.Presence of specific functional groups.Fast, non-destructive, provides a molecular "fingerprint".Does not provide a complete structural picture.

Expert Insight: For a molecule like 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride, ¹H NMR is the most powerful tool for identity confirmation. It should reveal the characteristic aromatic proton signals, the methoxy singlet, and the amino proton signals, all with the correct integration values and coupling patterns. MS provides a crucial confirmation of the molecular weight, while FTIR serves as a rapid and effective identity check.

Purity and Assay Determination: Orthogonal Approaches

The purity of a reference standard is not a single value but a composite assessment of organic impurities, volatile content, and inorganic residues. The final assigned "assay" value is often determined by a mass balance approach, which is considered the gold standard.[3]

Mass Balance Calculation: Assay (%) = 100% - % Organic Impurities - % Water/Volatiles - % Inorganic Residues

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the presence of organic impurities.[5] For aminobenzoic acid derivatives, reversed-phase HPLC is typically the method of choice.[6][7]

Experimental Protocol: HPLC Purity Method

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard candidate in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

Trustworthiness through Validation: This method must be validated for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision according to ICH guidelines to ensure the results are reliable.[8][9]

While HPLC determines relative purity, a quantitative technique is needed to determine the absolute content or assay of the main component.

Technique Principle Strengths Limitations
Quantitative NMR (qNMR) The signal intensity in NMR is directly proportional to the number of nuclei. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, a direct assay can be calculated.Primary ratio method, highly accurate, does not require a reference standard of the same compound.Requires a high-field NMR spectrometer, a suitable certified internal standard, and expertise in method development.
Titration A chemical reaction of known stoichiometry is used to determine the concentration of the analyte. For 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride, a non-aqueous acid-base titration could be employed.Well-established, cost-effective, and highly precise.May be less specific than qNMR if impurities are also acidic or basic.

Expert Insight: qNMR is increasingly favored for the certification of primary reference standards due to its high accuracy and specificity. However, a classical titration method provides an excellent orthogonal confirmation of the assay value.

Practical Application: Using the Reference Standard in Routine Analysis

Once a reference standard is qualified, it is used to quantify the amount of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride in unknown samples, such as a newly synthesized batch.

Analytical Workflow for Sample Assay

G RefStd Qualified Reference Standard (Known Purity/Assay) PrepStd Prepare Standard Solution (e.g., 0.1 mg/mL) RefStd->PrepStd TestSample Unknown Sample Batch PrepSample Prepare Sample Solution (e.g., 0.1 mg/mL) TestSample->PrepSample HPLC_Analysis Analyze by Validated HPLC Method PrepStd->HPLC_Analysis PrepSample->HPLC_Analysis PeakArea_Std Measure Peak Area of Reference Standard HPLC_Analysis->PeakArea_Std PeakArea_Sample Measure Peak Area of Sample HPLC_Analysis->PeakArea_Sample Calculation Calculate Assay of Sample using External Standard Formula PeakArea_Std->Calculation PeakArea_Sample->Calculation Result Report Final Assay Result for Unknown Sample Calculation->Result

Caption: Workflow for assaying an unknown sample using a qualified reference standard.

The calculation for the assay of the unknown sample would be as follows:

Assay_Sample (%) = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std

Where:

  • Area_Sample and Area_Std are the peak areas from the HPLC analysis.

  • Conc_Std and Conc_Sample are the concentrations of the standard and sample solutions.

  • Purity_Std is the assigned assay value of the reference standard.

Conclusion

The selection and qualification of a reference standard for 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride is a meticulous process that forms the analytical foundation for all subsequent research, development, and quality control activities. A primary reference standard, characterized by a suite of orthogonal analytical techniques including NMR, MS, FTIR, and HPLC, and assigned a purity via a mass balance approach, provides the highest level of confidence. Secondary standards, qualified against the primary, offer a practical and traceable solution for routine analyses.

By adhering to the principles of orthogonal testing, robust method validation, and a hierarchical standard management system, scientists can ensure that the data generated for this important chemical intermediate is accurate, reliable, and defensible, thereby upholding the highest standards of scientific integrity and contributing to the development of safe and effective pharmaceuticals.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxybenzoic Acid. Retrieved from [Link]

  • FDA. (2018, April). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Questions and Answers Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2015, August). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Retrieved from [Link]

  • NIH. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010, March 30). Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC. Retrieved from [Link]

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-AMINO-6-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, September 29). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. Retrieved from [Link]

  • YouTube. (2024, May 9). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredient. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

As a Senior Application Scientist, it is imperative to approach the handling and disposal of any chemical with a thorough understanding of its properties and associated risks. This guide provides a detailed protocol for...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach the handling and disposal of any chemical with a thorough understanding of its properties and associated risks. This guide provides a detailed protocol for the proper disposal of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride, a compound frequently utilized in pharmaceutical research and development. The procedures outlined below are synthesized from established safety data sheets (SDS) for structurally similar benzoic acid derivatives and general laboratory chemical waste management guidelines. The core principle is to ensure the safety of laboratory personnel and to minimize environmental impact.

While a specific Safety Data Sheet for 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride was not located, the guidance herein is based on the known hazards of analogous compounds. It is crucial to always consult the specific SDS for any chemical you are working with before handling or disposal.

Understanding the Hazard Profile

2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride belongs to the family of benzoic acid derivatives. Based on data from similar compounds, it is prudent to handle this chemical with the assumption that it may possess the following hazards:

Hazard ClassificationPotential Effects
Skin Irritation May cause redness, itching, and inflammation upon contact.[1][2][3]
Serious Eye Damage/Irritation Can cause significant eye irritation and potentially serious damage.[1][2][3]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[3][4]
Acute Oral Toxicity May be harmful if swallowed.
Aquatic Toxicity May be harmful to aquatic life.[1]

Given these potential hazards, adherence to proper personal protective equipment (PPE) protocols is non-negotiable.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any procedure that involves handling or disposing of this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes or dust particles.[1][2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2][3] Always inspect gloves for any signs of degradation before use.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.

  • Respiratory Protection: If working with the solid form in a manner that could generate dust, or in an area with inadequate ventilation, a NIOSH-approved respirator is recommended.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride is through a licensed professional waste disposal service.[1] This ensures the chemical is handled and treated in accordance with all federal, state, and local regulations.[5][6]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or waste solid 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride in a clearly labeled, sealed container.[4][5] The container should be made of a compatible material, such as glass or polyethylene.[7]

    • The label must clearly state "Hazardous Waste" and identify the contents as "2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride".[8]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, should also be collected in a designated hazardous waste container.

  • Liquid Waste (if in solution):

    • If the compound is in a solvent, collect the solution in a sealed, labeled container compatible with the solvent used.

    • Do not mix with other incompatible waste streams.

2. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[8][9][10]

  • The SAA should be away from general work areas and any sources of ignition.[5]

  • Keep the waste container closed at all times, except when adding waste.[9][10]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][9]

  • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical name and any known hazards.

4. Spill Response:

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[4][5]

  • Ventilate the Area: If it is safe to do so, increase ventilation to the area.

  • Clean-up (for trained personnel only):

    • For small solid spills, gently cover the material with a damp paper towel to avoid generating dust.[5] Alternatively, use a HEPA-filtered vacuum for cleanup.[5]

    • Carefully scoop the material and any contaminated cleaning materials into a labeled hazardous waste container.[4][7]

    • Wash the spill area thoroughly with soap and water.[5]

  • Do NOT wash spills down the drain. [4][5]

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride.

Caption: Disposal workflow for 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride.

Regulatory Framework

The disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Academic and research laboratories may be subject to specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative standards for managing hazardous waste in these settings.[11] It is essential to be familiar with and adhere to all applicable federal, state, and local regulations.[6][10]

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride, thereby protecting themselves, their colleagues, and the environment.

References

  • Sigma-Aldrich. (2021, September 7).
  • Chemos GmbH & Co.KG. (2023, December 12).
  • New Jersey Department of Health. (2009, May). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Unknown.
  • Redox. (2022, November 14).
  • Environmental Health and Safety Office. (2020, October).
  • Santa Cruz Biotechnology. Benzoic acid.
  • PENTA. (2024, April 24). Benzoic acid.
  • Fisher Scientific.
  • Sigma-Aldrich. (2025, April 28).
  • Fisher Scientific.
  • TCI Chemicals. (2025, May 7).
  • Unknown. (2012, May 1).
  • Alpha Resources. (2021, February 19). BENZOIC ACID.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society.
  • US EPA. (2025, November 25).
  • Medical Laboratory Observer. (2019, June 11).

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